molecular formula C19H39NO2 B12559404 (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol CAS No. 172213-42-2

(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol

Cat. No.: B12559404
CAS No.: 172213-42-2
M. Wt: 313.5 g/mol
InChI Key: XVEUEBVMTCQRCS-RBUKOAKNSA-N
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Description

(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol is a chiral amino alcohol with a long aliphatic chain. This compound is of interest due to its unique structural features, which include an amino group, a methoxy group, and a double bond within the carbon chain. These features make it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol typically involves several steps, starting from simpler precursorsThe reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, diols, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol exerts its effects is largely dependent on its interaction with biological membranes and proteins. The amino group can form hydrogen bonds, while the methoxy group and the aliphatic chain can interact with hydrophobic regions of proteins and membranes. These interactions can influence membrane fluidity and protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol apart is its combination of functional groups and stereochemistry, which provide a unique set of chemical and biological properties.

Properties

CAS No.

172213-42-2

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

(2S,3R)-2-amino-1-methoxyoctadec-4-en-3-ol

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-22-2/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1

InChI Key

XVEUEBVMTCQRCS-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](COC)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC)N)O

Origin of Product

United States

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